Daphnoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
479-36-7 |
|---|---|
Molecular Formula |
C35H36N2O6 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(1R,14S)-20,25-dimethoxy-15-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol |
InChI |
InChI=1S/C35H36N2O6/c1-37-13-11-23-18-32(41-3)34(39)35-33(23)27(37)15-20-4-7-24(8-5-20)42-29-16-21(6-9-28(29)38)14-26-25-19-31(43-35)30(40-2)17-22(25)10-12-36-26/h4-9,16-19,26-27,36,38-39H,10-15H2,1-3H3/t26-,27+/m1/s1 |
InChI Key |
AKGWXHYTRBFUAD-SXOMAYOGSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC |
Synonyms |
daphnoline |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Sources
Daphnoline is classified as a natural coumarin derivative, primarily isolated from various species of the Daphne plant. The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Its chemical structure allows for interactions with multiple biological targets, leading to its diverse therapeutic effects.
Therapeutic Applications
This compound has been studied for its potential in treating various medical conditions. Below is a summary of its key applications:
| Application | Description | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | Reduces inflammation in conditions such as arthritis and other inflammatory diseases. | Inhibition of pro-inflammatory cytokines and mediators. |
| Antioxidant | Protects cells from oxidative stress, which can lead to chronic diseases. | Scavenging free radicals and enhancing antioxidant defenses. |
| Neuroprotective | Offers protection against neurodegenerative diseases like Alzheimer's and Parkinson's disease. | Modulation of neuroinflammatory pathways and apoptosis. |
| Antimicrobial | Exhibits activity against various bacterial strains, aiding in the treatment of infections. | Disruption of bacterial cell wall synthesis or function. |
| Anticancer | Shows potential in inhibiting tumor growth and inducing apoptosis in cancer cells. | Induction of cell cycle arrest and apoptosis in cancer cells. |
| Hepatoprotective | Protects liver cells from damage caused by toxins or disease processes. | Enhancement of liver enzyme activity and reduction of fibrosis. |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in clinical and preclinical settings:
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced edema in animal models of inflammation, indicating its potential for treating rheumatoid arthritis (Tu et al., 2012) .
- Neuroprotective Properties : Research published in Frontiers in Pharmacology reported that this compound could mitigate neuroinflammation and protect neuronal cells from oxidative damage, suggesting its use in neurodegenerative disorders (Zhang et al., 2018) .
- Anticancer Activity : In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis (Boulebd et al., 2021) .
- Antimicrobial Efficacy : A comprehensive review indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents (Qi et al., 2016) .
Safety Profile
The safety profile of this compound has been assessed through various toxicological studies, revealing that it possesses low toxicity levels at therapeutic doses. The compound's beneficial effects are often accompanied by minimal side effects, making it a promising candidate for further clinical development.
Comparison with Similar Compounds
Key Observations :
- This compound has a smaller molecular weight than cepharanthine and tetrandrine due to fewer methyl/methoxy substituents .
- Unlike berbamine, which is a non-cyclic BBIQ, this compound forms a closed macrocyclic structure, enhancing its membrane interaction capabilities .
Pharmacological Activity
Antiparasitic Effects
This compound demonstrates 70% parasitological cure rates in murine models of chronic Chagas disease, outperforming traditional drugs like nifurtimox and benznidazole (which are effective only in acute phases) . In contrast, cepharanthine is primarily studied for antiviral activity (e.g., against SARS-CoV-2) rather than antiparasitic effects .
Calcium Channel Blockade
This compound inhibits L-type calcium channels (LTCC), a feature shared with tetrandrine and curine. However, tetrandrine exhibits broader activity, also targeting T-type Ca²⁺ channels and muscarinic receptors . Curine induces vasodilation via LTCC blockade but lacks this compound’s macrocyclic rigidity, which may reduce its membrane permeability .
Toxicity and Bioavailability
This compound’s natural abundance in plants like Costus afer is negligible (<<1% of total alkaloid content), limiting its therapeutic scalability compared to papaverine or morphine . In contrast, cepharanthine has a well-established safety profile in humans, with decades of use in Japan for alopecia and inflammatory conditions .
Q & A
Q. How can Daphnoline be structurally distinguished from other bisbenzylisoquinoline alkaloids (e.g., aromoline, obaberine) using spectroscopic methods?
- Methodological Answer : Use a combination of 1H-NMR, 13C-NMR, and mass spectrometry to analyze R-group configurations. For example, this compound (R1=R3=R5=CH3; R2=R4=R6=H) differs from aromoline (R1=R2=R3=R5=CH3) in methyl group distribution, detectable via chemical shift patterns in NMR .
- Data Validation : Compare spectral data with published reference libraries (e.g., Journal of Natural Products) to avoid misidentification.
Q. What are the standard protocols for isolating this compound from plant sources like Pycnarrhena cauliflora?
- Experimental Design :
- Extraction : Use methanol or ethanol under reflux (60–80°C) for 24–48 hours.
- Purification : Column chromatography with silica gel and gradient elution (hexane:ethyl acetate 8:2 → 6:4) to separate bisbenzylisoquinolines .
- Yield Optimization : Conduct pilot trials to adjust solvent ratios based on plant material age and geographic origin.
II. Advanced Research Questions
Q. How can contradictory bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects) be reconciled in vitro?
- Data Contradiction Analysis :
- Dose-Dependency : Test multiple concentrations (e.g., 1–100 µM) to identify threshold effects.
- Assay Conditions : Control for pH, temperature, and reactive oxygen species (ROS) sources (e.g., H2O2 vs. superoxide radicals).
- Reference Standards : Include positive controls (e.g., ascorbic acid for antioxidants) and validate assays via blinded replication to minimize observer bias .
Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in cytotoxicity assays?
- Methodological Framework :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error Handling : Calculate 95% confidence intervals for IC50 values; report standard deviations from ≥3 independent replicates.
- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude biologically irrelevant data points .
Q. How can researchers address low this compound yield in synthetic pathways compared to plant extraction?
- Synthesis Optimization :
- Catalyst Screening : Test palladium-catalyzed cross-coupling vs. enzymatic methods for stereoselectivity.
- Byproduct Analysis : Use HPLC-MS to identify side products and adjust reaction time/temperature.
- Scalability : Pilot small-scale reactions (1–5 mg) before scaling to gram quantities to assess cost-efficacy .
III. Methodological Standards & Reporting
Q. What are the best practices for ensuring reproducibility in this compound-related pharmacological studies?
- Replication Guidelines :
- Material Documentation : Specify plant voucher numbers, extraction solvents, and synthetic precursors (e.g., CAS numbers).
- Blinding : Use double-blinded protocols in bioactivity assays to reduce performance bias .
- Data Transparency : Share raw spectral files, chromatograms, and statistical code via repositories like Zenodo or Figshare .
Q. How should researchers handle conflicting data on this compound’s pharmacokinetic properties (e.g., bioavailability in rodent models)?
- Conflict Resolution Workflow :
- Meta-Analysis : Pool data from ≥5 studies to identify trends using random-effects models.
- In Vivo/In Vitro Correlation (IVIVC) : Compare plasma concentration-time curves with solubility assays to clarify absorption limitations.
- Species-Specific Factors : Control for metabolic differences (e.g., cytochrome P450 activity) across animal models .
IV. Data Presentation & Peer Review
Q. What are the minimum data requirements for publishing this compound crystallography or NMR studies?
- Structural Validation Checklist :
- Crystallography : Deposit .cif files with the Cambridge Structural Database; report R-factors and refinement parameters.
- NMR : Include full spectra (600+ MHz), coupling constants, and DEPT/HSQC data for stereochemical confirmation .
Q. How can researchers avoid common pitfalls in visualizing this compound’s bioactivity data (e.g., overinterpretation of IC50 values)?
- Visualization Ethics :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
